molecular formula C16H22N2O5 B12167496 methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate

methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate

Cat. No.: B12167496
M. Wt: 322.36 g/mol
InChI Key: YUGPSOASSYNKRM-UHFFFAOYSA-N
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Description

Methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate is a complex organic compound that belongs to the class of carbamate esters It is characterized by the presence of a pyridine ring, a tetrahydrofuran moiety, and a glycine ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine with tetrahydrofuran-2-carbaldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with methyl glycinate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives or carbamates.

Scientific Research Applications

Methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}glycinate is unique due to the presence of the tetrahydrofuran moiety, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 2-[[4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonyl]amino]acetate

InChI

InChI=1S/C16H22N2O5/c1-10-7-11(2)18(9-12-5-4-6-23-12)16(21)14(10)15(20)17-8-13(19)22-3/h7,12H,4-6,8-9H2,1-3H3,(H,17,20)

InChI Key

YUGPSOASSYNKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC(=O)OC)C

Origin of Product

United States

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